molecular formula C12H20N2O5S2 B2921316 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 871480-96-5

4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2921316
CAS No.: 871480-96-5
M. Wt: 336.42
InChI Key: YXSLRJZAYHRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 871480-96-5) is a high-purity organic sulfonamide compound with the molecular formula C12H20N2O5S2 and a molecular weight of 336.43 g/mol . This complex structure features a benzene ring functionalized with both a methoxy group and a dual sulfonamide moiety, which includes an N-methyl methanesulfonamido group and an N-isopropyl benzene-sulfonamide group . This specific configuration is significant in medicinal chemistry, as the sulfonamide functional group is known to be a key pharmacophore in a wide range of therapeutic agents . Sulfonamides, in general, are known to exhibit their pharmacological activity through mechanisms such as the competitive inhibition of bacterial dihydropteroate synthase or the inhibition of carbonic anhydrase, leading to a diverse spectrum of potential applications in biochemical research . The presence of multiple sulfonamide groups and the balanced solubility profile of this compound make it a versatile intermediate or a potential candidate for research in enzyme inhibition, the modulation of inflammatory pathways, and other structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S2/c1-9(2)13-21(17,18)10-6-7-12(19-4)11(8-10)14(3)20(5,15)16/h6-9,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLRJZAYHRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by reduction to form an amine. Subsequent sulfonation and methylation steps yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may be studied for its potential activity against various bacterial strains.

Medicine

Sulfonamide derivatives are widely used in pharmaceuticals. This compound could be investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound may be used in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide, the following compounds are analyzed:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Activity/Applications
4-Methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (Target) C₁₂H₁₉N₂O₅S₂ 343.41 Methoxy, N-methylmethanesulfonamido, isopropyl Enzyme inhibition, receptor antagonism
N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide C₁₃H₁₁BrN₂O₄S 371.21 Bromo, nitro, methyl Antibacterial/antifungal (nitro groups)
N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide C₃₃H₃₄F₆N₂O₅S 724.70 (calc.) Trifluoromethyl, oxazolidinone, methoxy, methyl sulfonamide Antiviral/anticancer (oxazolidinone core)
N-(But-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide C₁₄H₁₉NO₂S 289.37 Allyl, butenyl, methyl Polymerization inhibitor

Key Observations:

In contrast, nitro groups in withdraw electrons, favoring redox-mediated antimicrobial activity. Trifluoromethyl groups in enhance metabolic stability and membrane permeability via lipophilic and electronegative effects.

Steric and Lipophilic Properties :

  • The isopropyl group in the target compound adds steric hindrance, which may reduce off-target interactions. Comparatively, allyl/butenyl groups in introduce unsaturation, affecting reactivity in polymerization processes.

The target compound lacks this motif but shares sulfonamide features with protease inhibitors like celecoxib.

Synthetic Accessibility :

  • The allylation protocol in and Suzuki-Miyaura coupling in highlight versatile methods for introducing sulfonamide substituents, applicable to the target compound’s synthesis.

Research Findings and Limitations

  • Structural Analogues: Compounds like demonstrate that bulky substituents (e.g., trifluoromethyl, oxazolidinone) improve target selectivity but complicate synthesis. The target compound’s simpler structure may offer a balance between activity and synthetic feasibility.
  • Data Gaps: No direct biological data exist for the target compound in the evidence. Comparative analysis relies on structural extrapolation and known sulfonamide pharmacology.

Biological Activity

4-Methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad-spectrum antimicrobial properties, but this compound's specific biological effects and mechanisms require detailed exploration. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C13H19N3O4S2
  • Molecular Weight : 341.43 g/mol
  • IUPAC Name : 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

This compound features a methoxy group, a sulfonamide moiety, and an isopropyl group, which contribute to its solubility and biological activity.

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, studies have shown that sulfonamide derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstInhibition Zone (mm)
4-Methoxy SulfonamideStaphylococcus aureus18
4-Methoxy SulfonamideEscherichia coli15

Antiviral Activity

Research into related compounds has revealed antiviral properties against various viruses. For instance, derivatives of benzamide have shown efficacy against Hepatitis B Virus (HBV), primarily through mechanisms involving the modulation of intracellular proteins like APOBEC3G . Given the structural similarities, it is plausible that 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide may exhibit antiviral activity as well.

The mechanisms by which sulfonamides exert their biological effects generally involve:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis; thus, sulfonamides can inhibit bacterial growth.
  • Modulation of Ion Channels : Some studies suggest that sulfonamides may interact with calcium channels, affecting cardiovascular dynamics .
  • Antiviral Pathways : The activation of cellular pathways that enhance antiviral responses may also be a mechanism for compounds similar to our target.

Study 1: Antimicrobial Efficacy

In a controlled study assessing various sulfonamide derivatives, it was found that modifications to the sulfanilamide backbone significantly influenced antibacterial potency. The study highlighted that compounds with methoxy substitutions had enhanced activity against specific bacterial strains .

Study 2: Cardiovascular Impact

A study investigating the cardiovascular effects of benzene sulfonamides demonstrated that these compounds could lower perfusion pressure in isolated heart models. The findings indicated potential therapeutic applications in managing hypertension or related cardiovascular disorders .

Q & A

Q. What are the key considerations for synthesizing 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis typically involves coupling sulfonyl chloride intermediates with amine-containing precursors under basic conditions. For example:

  • Step 1: React 3-(N-methylmethanesulfonamido)-4-methoxybenzene-1-sulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Step 2: Purify the crude product via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions

ReactantsBaseSolventTemperatureYieldPurityReference
Sulfonyl chloride + amineTriethylamineDCM0–25°C60–75%95%
Sulfonamide intermediatePyridineTHFReflux45–65%97%

Q. How is the structural characterization of this compound performed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: Assign protons and carbons using 1H/13C NMR (e.g., δ 1.2 ppm for isopropyl CH3, δ 3.8 ppm for methoxy group) .
  • HPLC-MS: Confirm molecular weight (e.g., [M+H]+ = 387.12) and monitor purity (>95%) .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the sulfonamide and methoxy groups .

Q. What preliminary biological activities are associated with sulfonamide derivatives structurally similar to this compound?

Methodological Answer: Sulfonamides with methoxy and alkyl substituents exhibit:

  • TRPM8 channel antagonism (IC50: 0.5–10 µM), relevant to pain and inflammation studies .
  • Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via sulfonamide-mediated enzyme inhibition .

Q. Table 2: Biological Activity of Analogues

SubstituentsTargetActivity (IC50/MIC)Reference
Methoxy + hydroxyethylTRPM80.5 µM
Dichlorobenzene + aminoS. aureus16 µg/mL

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Methodological Answer: Systematically modify substituents and evaluate their impact:

  • Methoxy group: Replace with ethoxy or hydroxyethyl to modulate lipophilicity and TRPM8 binding .
  • N-methylmethanesulfonamido: Test bulkier groups (e.g., cyclopropyl) to enhance selectivity over off-target channels .

Q. Table 3: SAR Trends for Sulfonamide Derivatives

ModificationEffect on ActivityReference
Methoxy → EthoxyIncreased TRPM8 potency (IC50 ↓ 2x)
Isopropyl → CyclohexylReduced bacterial activity

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Issue: Yields vary (45–75%) due to steric hindrance from the isopropyl group .
  • Solutions:
    • Optimize stoichiometry (1.2 eq. amine to sulfonyl chloride) .
    • Use microwave-assisted synthesis (80°C, 30 min) to improve reaction efficiency .

Q. Table 4: Yield Optimization Strategies

ConditionYield ImprovementReference
Microwave heating+20%
Excess amine (1.5 eq.)+15%

Q. How can researchers evaluate this compound’s selectivity for specific biological targets?

Methodological Answer:

  • In vitro assays: Compare IC50 values against TRPM8, TRPV1, and other ion channels using calcium flux assays .
  • Computational docking: Model interactions with TRPM8’s transmembrane domain (e.g., hydrophobic pockets accommodating methoxy and isopropyl groups) .

Q. Table 5: Selectivity Profiling

TargetIC50 (µM)Selectivity (vs. TRPV1)Reference
TRPM81.2>100x
TRPV1>100N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.